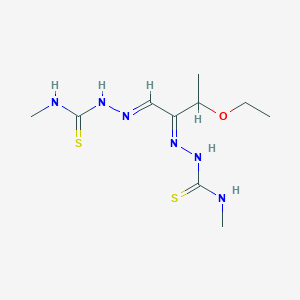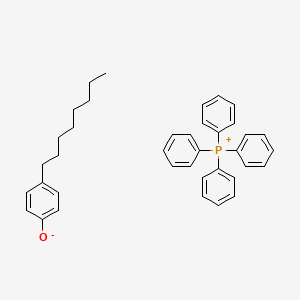
4-octylphenolate;tetraphenylphosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Octylphenolate;tetraphenylphosphanium is a compound that combines the properties of both 4-octylphenolate and tetraphenylphosphanium
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-octylphenolate;tetraphenylphosphanium typically involves the reaction of 4-octylphenol with tetraphenylphosphonium chloride. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures to ensure consistency .
Chemical Reactions Analysis
Types of Reactions
4-Octylphenolate;tetraphenylphosphanium undergoes various chemical reactions, including:
Oxidation: The phenolate group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolate ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are commonly used.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated phenolates
Scientific Research Applications
4-Octylphenolate;tetraphenylphosphanium has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in studies related to mitochondrial function and membrane potential.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-octylphenolate;tetraphenylphosphanium involves its interaction with cellular membranes and mitochondrial function. The tetraphenylphosphanium cation targets the mitochondria, where it disrupts the membrane potential and inhibits respiration. This leads to the generation of reactive oxygen species and subsequent cell damage .
Comparison with Similar Compounds
Similar Compounds
- Tetraphenylphosphonium chloride
- 4-Octylphenol
- Triphenylphosphonium derivatives
Uniqueness
4-Octylphenolate;tetraphenylphosphanium is unique due to its combined properties of both phenolate and phosphonium groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
94231-22-8 |
|---|---|
Molecular Formula |
C38H41OP |
Molecular Weight |
544.7 g/mol |
IUPAC Name |
4-octylphenolate;tetraphenylphosphanium |
InChI |
InChI=1S/C24H20P.C14H22O/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-2-3-4-5-6-7-8-13-9-11-14(15)12-10-13/h1-20H;9-12,15H,2-8H2,1H3/q+1;/p-1 |
InChI Key |
PDFAGHVHVKOOAI-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


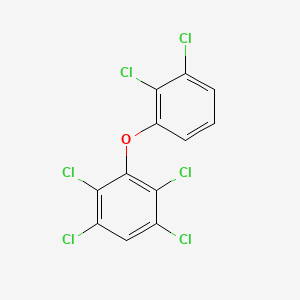
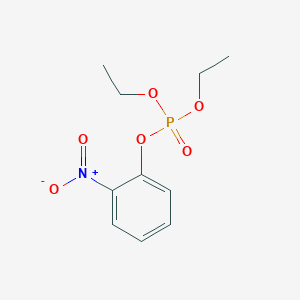
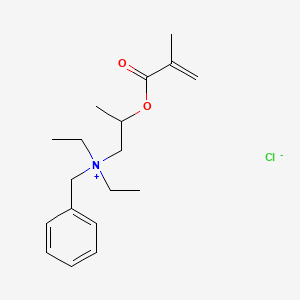
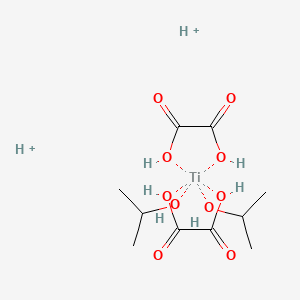
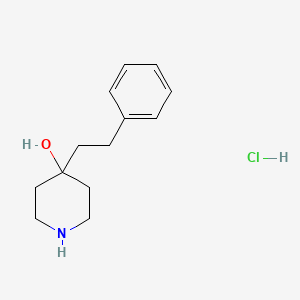

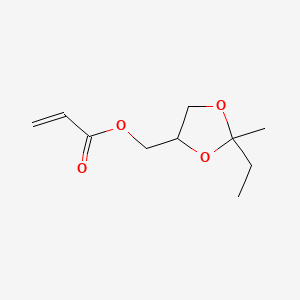
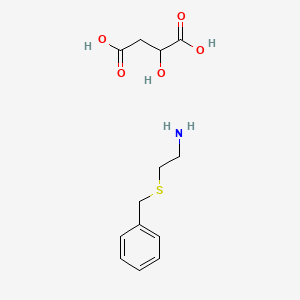
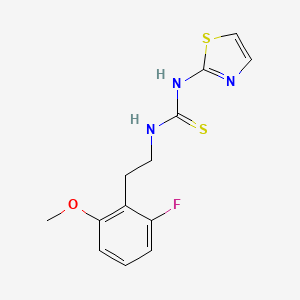

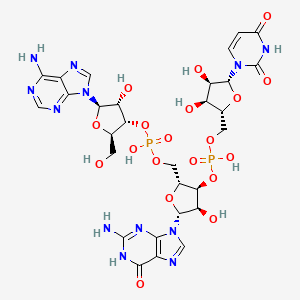

![4-[(3-Isocyanato-O-tolyl)methyl]-1,3-phenylene diisocyanate](/img/structure/B12669078.png)
